molecular formula C6H11ClO3S B1528797 2-Methyloxane-4-sulfonyl chloride CAS No. 1343340-46-4

2-Methyloxane-4-sulfonyl chloride

Cat. No. B1528797
M. Wt: 198.67 g/mol
InChI Key: VROGUTHTGWATKA-UHFFFAOYSA-N
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Description

2-Methyloxane-4-sulfonyl chloride is a chemical compound with the CAS Number: 1343340-46-4 . It has a molecular weight of 198.67 and its IUPAC name is 2-methyltetrahydro-2H-pyran-4-sulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Methyloxane-4-sulfonyl chloride, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used due to its high yield compared to other methods .


Molecular Structure Analysis

The InChI code for 2-Methyloxane-4-sulfonyl chloride is 1S/C6H11ClO3S/c1-5-4-6 (2-3-10-5)11 (7,8)9/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Substituent-Controlled Annuloselectivity and Stereoselectivity

Sulfonyl chlorides are crucial intermediates in sulfa-Staudinger cycloaddition reactions with imines, influencing annuloselectivity and stereoselectivity. This process highlights the role of sulfonyl chlorides in synthesizing sultams and thiadiazinane dioxides, showcasing their utility in constructing complex molecules with specific configurations (Yang, Chen, & Xu, 2015).

Versatile Protecting and Activating Group for Amine Synthesis

The introduction of sulfonyl groups to amines through sulfonylation, using compounds like 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, demonstrates their significance in protecting and activating amines for further chemical transformations. This method provides a stable and versatile approach to modifying amines, essential for synthesizing activated amides and other derivatives (Sakamoto et al., 2006).

Influence on Solvation Effects in Hydrolysis

Research on the hydrolysis of sulfonyl chlorides in water-rich H2O-dioxane mixtures emphasizes the impact of substituents and solvation on reaction kinetics. This study provides insights into how the molecular structure of sulfonyl chlorides affects their reactivity and stability in various solvents, crucial for designing specific hydrolysis conditions (Ivanov, Kislov, & Gnedin, 2004).

Synthesis and Desalination Study of Composite Membranes

Sulfonyl chlorides contribute to synthesizing polymers with specific properties, such as those used in desalination membranes. Studies on poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrate the role of sulfonyl chloride-based compounds in creating materials with desirable water flux and salt rejection capabilities, addressing global water purification challenges (Padaki et al., 2013).

Safety And Hazards

The safety information for 2-Methyloxane-4-sulfonyl chloride is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with care, following all safety precautions mentioned in the MSDS .

properties

IUPAC Name

2-methyloxane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGUTHTGWATKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxane-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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